

Head-to-head comparison of Miv 150 and tenofovir gel in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Miv 150	
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Preclinical Showdown: MIV-150 vs. Tenofovir Gel for HIV Prevention

A comprehensive analysis of preclinical data reveals distinct profiles for the non-nucleoside reverse transcriptase inhibitor (NNRTI) MIV-150 and the nucleotide reverse transcriptase inhibitor (NRTI) tenofovir, both formulated as topical gels for the prevention of HIV. While direct head-to-head preclinical trials are not available in the public domain, a comparative assessment of their performance in non-human primate models against simian-human immunodeficiency virus (SHIV) provides valuable insights for researchers and drug development professionals. This guide synthesizes available data on their efficacy, safety, and underlying mechanisms, highlighting the nuances of their respective preclinical evaluations.

Mechanism of Action: A Tale of Two Inhibitors

MIV-150 and tenofovir both target the HIV reverse transcriptase (RT) enzyme, which is crucial for converting the viral RNA into DNA, a key step in the viral lifecycle. However, they do so through different mechanisms.

MIV-150, as a non-nucleoside reverse transcriptase inhibitor, binds to a hydrophobic pocket on the RT enzyme, distant from the active site.[1] This binding induces a conformational change in the enzyme, ultimately inhibiting its function.







Tenofovir, a nucleotide analogue, is a prodrug that is converted into its active form, tenofovir diphosphate, within the cell.[2][3] Tenofovir diphosphate then competes with the natural substrate (deoxyadenosine triphosphate) for incorporation into the growing viral DNA chain. Once incorporated, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the next phosphodiester bond to form, thus halting DNA synthesis.[2][3][4]



Tenofovir (NtRTI) MIV-150 (NNRTI) Tenofovir MIV-150 (Prodrug) intracellular phosphorylation Tenofovir Allosteric Binding Diphosphate Competes with Reverse Transcriptase dATP induces Conformational Incorporation into Viral DNA Change Inhibition of Chain **RT** Activity Termination

Figure 1: Comparative Mechanism of Action



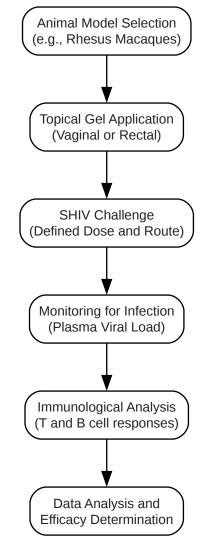


Figure 2: Generalized Preclinical Workflow

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- To cite this document: BenchChem. [Head-to-head comparison of Miv 150 and tenofovir gel in preclinical models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677211#head-to-head-comparison-of-miv-150-and-tenofovir-gel-in-preclinical-models]

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